REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:10][CH2:11][NH:12][CH:13]([CH:17]1[CH2:19][CH2:18]1)[CH:14]1[CH2:16][CH2:15]1)CC1C=CC=CC=1>C(O)C.[Pd]>[CH3:1][NH:2][CH2:10][CH2:11][NH:12][CH:13]([CH:17]1[CH2:19][CH2:18]1)[CH:14]1[CH2:15][CH2:16]1
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Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
CN(CC1=CC=CC=C1)CCNC(C1CC1)C1CC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
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UNSPECIFIED
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Setpoint
|
45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated off
|
Type
|
DISTILLATION
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Details
|
After customary treatment of the organic phase, the desired crude product is purified by distillation
|
Name
|
|
Type
|
|
Smiles
|
CNCCNC(C1CC1)C1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |